acetate CAS No. 510763-27-6](/img/structure/B2443193.png)

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C9H13N3O3S. It is used in various scientific research and has been investigated for its potential applications .

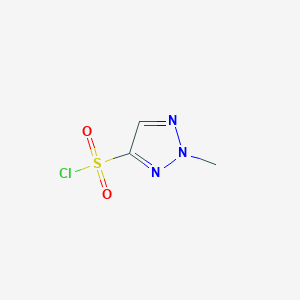

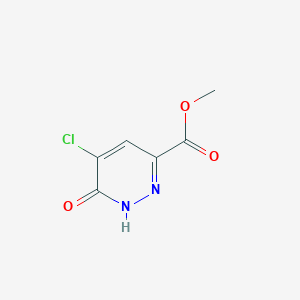

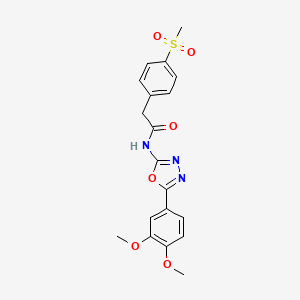

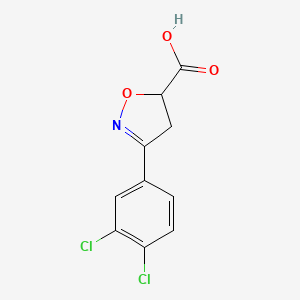

Molecular Structure Analysis

The molecular structure of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate consists of a thiadiazole ring substituted with an isopropyl group and an ethyl ester group. The exact 3D structure can be computed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate, such as its melting point, boiling point, and density, can be found in specialized databases .Scientific Research Applications

Synthesis and Fungicidal Activity

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has been utilized in the synthesis of various heterocyclic compounds. For instance, a study by El-Telbani, Swellem, and Nawwar (2007) demonstrated the condensation of related compounds to produce thiadiazoles and triazoles with potential fungicidal activities (El-Telbani et al., 2007).

Antimicrobial and Antifungal Properties

In the realm of antimicrobial research, derivatives of thiadiazoles have shown promise. A study by Demirbas, Karaoglu, Demirbaş, and Sancak (2004) found that certain triazole and thiadiazole derivatives exhibited antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).

Pharmacological Evaluation

In pharmacology, derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. A 2016 study by Shkair, Shakya, Raghavendra, and Naik reported that certain thiadiazoles showed significant in vitro anti-inflammatory activity, with some compounds exhibiting notable analgesic activity (Shkair et al., 2016).

Applications in Drug Design

In drug design, the structural and functional versatility of thiadiazole derivatives is harnessed. For example, Shukla et al. (2012) described the design and synthesis of BPTES analogs (involving thiadiazole structures) as potent inhibitors of kidney-type glutaminase, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Synthesis and Characterization in Chemistry

In the field of chemistry, these compounds are synthesized and characterized for various potential applications. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, incorporating thiadiazole structures, and screened them for antibacterial and antifungal activities (Desai et al., 2007).

Mechanism of Action

Target of Action

Compounds in the 1,3,4-thiadiazole class have been found to exhibit a wide range of biological activities. For example, some are known to inhibit the enzyme carbonic anhydrase , which plays a crucial role in physiological processes like respiration and the transport of carbon dioxide/bicarbonate.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets carbonic anhydrase, it could affect physiological processes like respiration and the transport of carbon dioxide/bicarbonate .

Pharmacokinetics

The lipophilicity of a compound can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, inhibition of carbonic anhydrase could lead to increased cerebral blood flow .

properties

IUPAC Name |

ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUQTIVJUUONHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)